6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.13 | Broad singlet | 1H | Carboxylic acid (OH) |
| 6.82 | Singlet | 1H | H-3 (pyrrole) |
| 6.58 | Singlet | 1H | H-4 (furan) |
| 2.34 | Singlet | 3H | C6-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 163.1 | Carboxylic acid (C=O) |
| 154.1 | C-2 (furan) |
| 144.9 | C-5 (pyrrole) |
| 104.3 | C-3 (pyrrole) |
| 95.9 | C-4 (furan) |
| 12.9 | C6-CH₃ |
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3373 | N–H stretch (pyrrole) |
| 1640 | C=O stretch (carboxylic acid) |
| 1430 | C–N stretch (pyrrole) |
| 1070 | C–O–C stretch (furan) |
Mass Spectrometry (MS)
- ESI-MS (m/z) : 166.04 [M+H]⁺ (calc. 165.04 for C₈H₇NO₃)
- Fragmentation pattern: Loss of CO₂ (44 Da) yields a base peak at m/z 122.05.
Figure 1 : Structural representation of 6-methylfuro[2,3-b]pyrrole-5-carboxylic acid, highlighting the fused bicyclic system and substituent positions.
Table 1 : Summary of spectroscopic data for 6-methylfuro[2,3-b]pyrrole-5-carboxylic acid.
Properties
IUPAC Name |
6-methylfuro[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKKYVRIRONERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665288 | |
| Record name | 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263010-20-4 | |
| Record name | 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: Medicine: Research is ongoing to explore its use in drug design and development, given its unique structural properties. Industry: The compound's properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furo[2,3-b]pyrrole Derivatives
Methyl 6H-Furo[2,3-b]pyrrole-5-carboxylate (CAS 201019-27-4)
- Structure : Methyl ester derivative of the target compound.
- Properties : Enhanced solubility in organic solvents due to esterification; serves as a precursor for hydrolysis to the carboxylic acid.
- Applications : Versatile intermediate for functionalization (e.g., formylation, hydrazine reactions) .
- Synthesis: Prepared via thermolysis of methyl 2-azido-3-(3-furyl)propenoate .
4H-Furo[3,2-b]pyrrole-5-carboxylic Acid
- Structural Difference : Furan ring fused at [3,2-b] instead of [2,3-b], altering electronic distribution.
Thieno[2,3-b]pyrrole-5-carboxylic Acid Derivatives
Replacing the furan oxygen with sulfur yields thieno analogs, influencing electronic properties and lipophilicity.
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (CAS 1514182-13-8)
- Structure : Sulfur-containing analog of the target compound.
- Applications : Investigated as an hDAAO inhibitor, though activity data specific to this derivative are unavailable .
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (CAS 332099-03-3)
- Molecular Weight : 201.63 g/mol; higher halogenated mass compared to the methyl-substituted target compound .
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (CAS 39793-31-2)
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- Structure : Pyridine fused with pyrrole, differing in heteroatom arrangement.
- Examples :
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield).
- 5-Methoxy analog (80% yield).
Substituent Effects on Reactivity and Bioactivity
- Methyl Group (6-position) : Electron-donating effect stabilizes the fused ring system; may reduce intermolecular hydrogen bonding compared to unsubstituted analogs.
- Halogens (Cl, Br) : Increase molecular weight and acidity; enhance binding to electrophilic targets (e.g., enzymes) .
- Formyl Group : Introduces aldehyde functionality for further derivatization (e.g., hydrazone formation) .
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | C₈H₇NO₃ | 165.15 | 6-Me, 5-COOH | Moderate polarity (aqueous/organic) |
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | C₉H₉NO₃ | 179.17 | 5-COOMe | High organic solubility |
| 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | C₈H₇NO₂S | 181.21 | 6-Me, S-atom | Increased lipophilicity |
| 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | C₇H₄ClNO₂S | 201.63 | 2-Cl, S-atom | High acidity, low aqueous solubility |
Biological Activity
6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by its unique fused furo[2,3-b]pyrrole structure. Its molecular formula is and it has a molecular weight of approximately 165.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, notably through the activation of caspase pathways. The compound's ability to inhibit cell proliferation and promote cell cycle arrest indicates its potential as an anticancer agent.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory effects. It shows promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the carboxylic acid group enhances its solubility and reactivity, while the methyl substitution at the 6-position may affect its binding affinity to biological targets.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| This compound | C8H7NO3 | Contains a carboxylic acid; potential antimicrobial and anticancer properties |
| Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | C9H9NO4 | Ester derivative; varied biological activities |
| 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | C9H7NO4 | Contains formyl group; distinct reactivity |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various furo[2,3-b]pyrrole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
- Cancer Cell Line Testing : In another study focusing on cancer therapeutics, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of treatment, indicating potent anticancer activity.
- Enzyme Inhibition Assay : A recent assay demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes with IC50 values of 25 µM and 35 µM respectively. These findings suggest potential applications in managing inflammatory diseases.
Preparation Methods
Thermolysis of Methyl 2-Azido-3-(3-furyl)propenoate
One established synthetic route to the methyl ester precursor of this compound, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is conducted by heating the azido propenoate in toluene under controlled conditions, facilitating the formation of the fused heterocyclic ring system through intramolecular cyclization and nitrogen elimination.
- Reaction Conditions: Heating in toluene, typically under reflux or elevated temperature conditions.
- Outcome: Formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate as a key intermediate.
- Significance: Provides a direct route to the bicyclic furo-pyrrole core structure with a methyl ester functional group.
Hydrolysis of Methyl Esters to Carboxylic Acids
The methyl ester derivatives obtained from thermolysis and PTC are subsequently hydrolyzed to yield the corresponding carboxylic acids. This step is critical to obtain 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid from its methyl ester precursor.
- Reaction Conditions: Treatment with aqueous sodium hydroxide (NaOH) or other bases.
- Procedure: Refluxing the ester in aqueous NaOH solution for 1.5 to 4 hours, followed by acidification with hydrochloric acid to precipitate the acid.
- Yields: Typically range from 66% to 80%.
- Characterization: The acid form shows characteristic broad singlet in ^1H NMR for the carboxylic proton (~12.1 ppm) and NH proton (~11.3-11.4 ppm), along with IR absorption bands for NH (3190-3373 cm^-1) and carbonyl (1630-1640 cm^-1).
Alternative Synthetic Routes and Functionalization
Other synthetic strategies include:
- N-Substitution Reactions: Using methyl iodide, benzyl chloride, or acetic anhydride to produce N-substituted derivatives of the furo[2,3-b]pyrrole core.
- Formylation: Vilsmeier-Haack reaction conditions can be applied to formylate the heterocyclic ring, although the 6-position is the least reactive site for electrophilic substitution.
- Hydrazine Reactions: Formation of hydrazones by reaction with hydrazine in refluxing ethanol.
- Reactions with Hydroxylammonium Chloride or Sodium Azide: To produce cyano-substituted or tetrazole derivatives, respectively.
Summary Table of Preparation Methods
| Step | Starting Material / Intermediate | Reaction Type | Conditions / Reagents | Product / Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl 2-azido-3-(3-furyl)propenoate | Thermolysis | Heating in toluene | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Not specified |
| 2 | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Phase-transfer catalysis | Alkyl halides (e.g., methyl iodide), PTC catalyst | 6-Substituted methyl esters (e.g., 6-methyl) | High (typical) |
| 3 | 6-Substituted methyl ester | Hydrolysis | NaOH aqueous reflux, acidification | 6-Substituted 6H-furo[2,3-b]pyrrole-5-carboxylic acid | 66-80 |
| 4 | Furo[2,3-b]pyrrole derivatives | Electrophilic substitution | Vilsmeier-Haack formylation | Formylated derivatives | 55-58 |
Q & A
Q. What are the common synthetic routes for 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid, and how are reaction conditions optimized?
Microwave-assisted synthesis is a key method for preparing furopyrrole derivatives. For example, methyl esters of related compounds are synthesized using specific aldehydes and catalysts (e.g., 3-methyl-benzenesulfonic acid) under controlled temperatures and solvents like ethanol . Optimization involves adjusting microwave irradiation time, solvent polarity, and catalyst loading to enhance yield and reduce side reactions. Post-synthetic purification via column chromatography or recrystallization ensures product integrity .
Q. How is the purity and structural integrity of this compound verified?
High-performance liquid chromatography (HPLC) with ≥97% purity thresholds is standard, as seen in catalog entries for related furopyrrole analogs . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by matching proton environments and carbon signals to expected patterns. For example, methyl groups in similar compounds show distinct singlet peaks at δ 2.4–2.6 ppm in ¹H NMR .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : Critical for confirming substituent positions and ring structures. For instance, furo[3,2-b]pyrrole derivatives exhibit characteristic aromatic proton shifts (δ 6.5–8.0 ppm) and carbonyl signals (δ 160–170 ppm) in ¹H/¹³C NMR .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 179.18 g/mol for a methylated analog) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic rings .
Q. What are the recommended storage conditions to ensure stability?
Store at room temperature (RT) in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid moisture, as carboxylic acids are prone to hydrolysis. Stability studies for related compounds recommend desiccants and light-sensitive packaging .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing hexahydro derivatives be addressed?
Racemic mixtures, such as rac-(3aS,6aS)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride, require chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts can selectively generate desired stereoisomers .
Q. What computational methods are used to predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. SMILES notations (e.g., C(c1ccc(C)n1)(=O)O) and InChi identifiers enable molecular docking studies to assess interactions with biological targets . Software like Gaussian or ORCA simulates IR/NMR spectra for comparison with experimental data .
Q. How does the compound interact in metal complexes, and what are their applications?
Furopyrrole carboxhydrazides act as polydentate ligands, coordinating with Cu(II), Co(II), or Ni(II) ions via the carboxylic oxygen and hydrazide nitrogen. These complexes are characterized by electronic spectroscopy (d-d transitions in visible range) and elemental analysis. Applications include catalysis (e.g., oxidation reactions) and antimicrobial studies due to metal-ligand synergism .
Q. What strategies exist for functionalizing the furopyrrole core?
- Halogenation : Bromination at the 2-position using N-bromosuccinimide (NBS) introduces reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Esterification : Methyl/ethyl esters (e.g., methyl 4-methoxymethyl-furo[3,2-b]pyrrole-5-carboxylate) are synthesized via Fischer esterification, enabling further derivatization .
- Protecting Groups : Tert-butyl esters (e.g., rel-(3aR,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid) stabilize carboxylic acids during multi-step syntheses .
Q. How can enzymatic pathways inform the design of furopyrrole analogs?
Insights from pyrrole-5-carboxylic acid metabolism in rice aroma biosynthesis (e.g., proline oxidase activity) guide the design of bioisosteres. Modifying substituents to mimic natural substrates can enhance enzymatic binding or inhibition, as seen in proline-derived analogs .
Q. What role does this compound play in ligand design for protein interactions?
Structural analogs like 2-chloranyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (PDB ligand 5LA) bind to enzyme active sites via hydrogen bonding and π-π stacking. Molecular dynamics simulations predict binding affinities, aiding in rational drug design for targets such as kinases or proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
